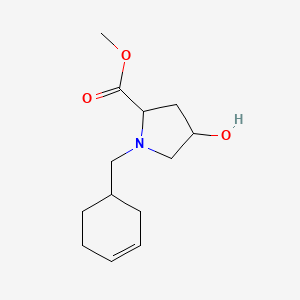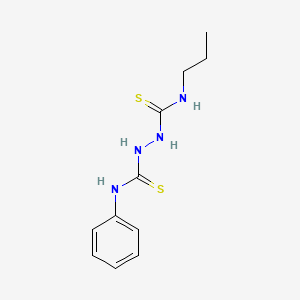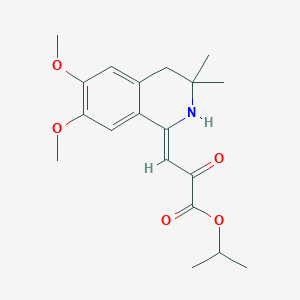
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. It is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the central nervous system. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and blocking the flow of ions through it. This results in a reduction in the excitatory neurotransmission mediated by AMPA receptors, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal studies, 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to reduce seizures and prevent excitotoxicity, which is a form of cell death caused by excessive activation of glutamate receptors. 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects, as well as to reduce drug-seeking behavior in animals.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to selectively block the activity of AMPA receptors without affecting other glutamate receptors. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over extended periods of time.
未来方向
There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide. One area of interest is the development of more selective and long-lasting AMPA receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, and addiction. Finally, the use of 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide and other AMPA receptor antagonists in combination with other drugs or therapies may provide new avenues for the treatment of these disorders.
合成方法
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with mesitylene in the presence of a base, followed by cyclization with 2-nitrobenzoyl chloride and reduction with tin and hydrochloric acid. The resulting compound is then reacted with 4-chloroquinoline in the presence of a base to yield 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. AMPA receptors are a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity, which are important for learning and memory. 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to block the activity of AMPA receptors in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological functions of these receptors.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-16-12-17(2)26(18(3)13-16)29-27(30)21-15-23(28-22-9-7-6-8-20(21)22)19-10-11-24(31-4)25(14-19)32-5/h6-15H,1-5H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBBNXEDKSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)



![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B5965225.png)